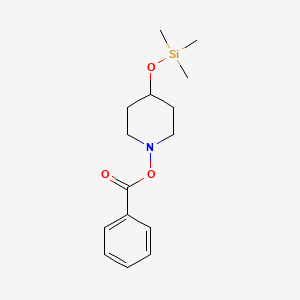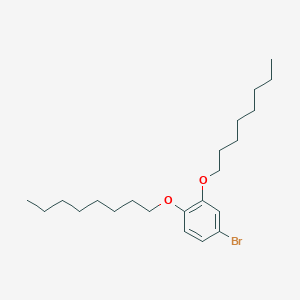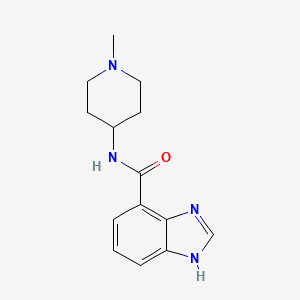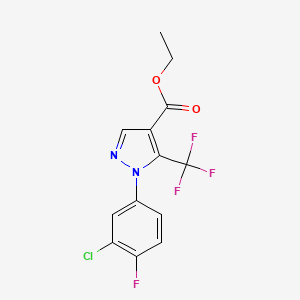
3,4-Dichlorophenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. It is a solution of 3,4-dichlorophenylzinc bromide in THF, a solvent that stabilizes the organozinc compound and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4-dichlorophenylzinc bromide typically involves the reaction of 3,4-dichlorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction can be represented as follows:
3,4-Dichlorophenyl bromide+Zn→3,4-Dichlorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3,4-dichlorophenylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are essential to minimize impurities and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3,4-Dichlorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: It can replace halides in organic molecules.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.
Cross-Coupling Reactions: Often requires a palladium catalyst and a base, with the reaction performed under an inert atmosphere.
Substitution Reactions: May involve halide substrates and be conducted in the presence of a suitable solvent like THF.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from cross-coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
科学的研究の応用
3,4-Dichlorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3,4-dichlorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The organozinc compound donates electrons to electrophilic centers in reactants, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
類似化合物との比較
Similar Compounds
- 3,5-Dichlorophenylzinc bromide
- 3-Chlorophenylzinc bromide
- 4-Chlorophenylzinc bromide
Comparison
Compared to similar compounds, 3,4-dichlorophenylzinc bromide offers unique reactivity due to the presence of two chlorine atoms on the phenyl ring. This substitution pattern can influence the electronic properties and steric effects, making it particularly useful in certain synthetic applications where other organozinc reagents may not be as effective.
特性
分子式 |
C6H3BrCl2Zn |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
bromozinc(1+);1,2-dichlorobenzene-5-ide |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChIキー |
ARUYCULFJWYDOG-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121773.png)






![10-Hydroxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one](/img/structure/B14121817.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)
